PF-431396

Description

Properties

IUPAC Name |

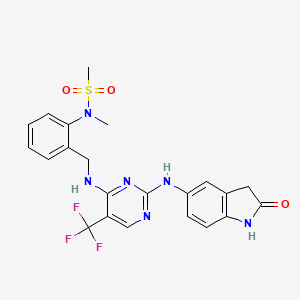

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6O3S/c1-31(35(2,33)34)18-6-4-3-5-13(18)11-26-20-16(22(23,24)25)12-27-21(30-20)28-15-7-8-17-14(9-15)10-19(32)29-17/h3-9,12H,10-11H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZIZBONPAWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469204 | |

| Record name | N-Methyl-N-{2-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]phenyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717906-29-1 | |

| Record name | N-Methyl-N-{2-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]phenyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 717906-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual Inhibitor PF-431396: A Technical Guide to its Mechanism of Action on FAK and PYK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of PF-431396, a potent, orally active, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] This document details the inhibitory profile of this compound, its binding mode within the kinase domains of FAK and PYK2, and its effects on downstream signaling pathways. Detailed experimental protocols for biochemical and cell-based assays are provided to enable researchers to effectively utilize this compound in their studies.

Introduction to FAK and PYK2

Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[3] They are key components of focal adhesions, which are dynamic structures that link the actin cytoskeleton to the extracellular matrix.

FAK is ubiquitously expressed and is activated by integrin clustering and growth factor receptor stimulation.[4] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3][5] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, thereby initiating a cascade of signaling events.

PYK2, also known as FAK2, shares a high degree of sequence and structural homology with FAK.[5] While FAK is widely expressed, PYK2 expression is more restricted, with high levels found in the central nervous system and hematopoietic cells.[6] A key distinction in their activation is that PYK2 is responsive to stimuli that elevate intracellular calcium levels and to various stress signals.[7][8] The autophosphorylation site in PYK2 corresponding to FAK Y397 is Y402.[5]

Given their significant roles in pathological processes such as cancer metastasis and inflammation, both FAK and PYK2 are attractive therapeutic targets.

This compound: A Dual Inhibitor of FAK and PYK2

This compound is a potent and selective dual inhibitor of FAK and PYK2.[7][9] Its ability to simultaneously target both kinases makes it a valuable tool for investigating the roles of the FAK family of kinases in various biological systems.

Inhibitory Potency

This compound exhibits nanomolar potency against both FAK and PYK2 in enzymatic assays. The inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| FAK | 2[1][2][10] |

| PYK2 | 11[1][2][10] |

| FAK (alternative reported value) | ~27[7][9] |

| PYK2 (alternative reported value) | ~19[7][9] |

Note: Variations in reported IC50 values can arise from different assay conditions and methodologies.

Mechanism of Action and Binding Mode

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of both FAK and PYK2.[7][9] This binding prevents the phosphorylation of the kinases and their downstream substrates.[7][9]

Crystallographic studies of this compound in complex with the PYK2 kinase domain reveal that the trifluoromethyl pyrimidine moiety of the inhibitor occupies the adenine binding pocket.[6] The sulfonamide group of this compound forms hydrophobic interactions with residues in the glycine-rich loop, including Leu-431, Gly-432, and Val-439.[6] Molecular modeling suggests a similar binding mode for this compound within the FAK kinase domain, with minor conformational changes in the glycine-rich loop.[6] This high degree of conservation in the ATP-binding site between FAK and PYK2 explains the dual inhibitory activity of this compound.[6]

FAK and PYK2 Signaling Pathways

Inhibition of FAK and PYK2 by this compound disrupts their downstream signaling cascades. Upon activation, FAK and PYK2 recruit and phosphorylate a host of signaling proteins, leading to the activation of several key pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

Below is a diagram illustrating the central signaling pathways regulated by FAK and PYK2.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for a luminescent-based kinase assay to measure the inhibitory effect of this compound on FAK or PYK2 activity.

Materials:

-

Recombinant human FAK or PYK2 kinase domain (e.g., from Promega or SignalChem).

-

Poly (4:1 Glu, Tyr) peptide substrate.

-

This compound.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[11]

-

ATP.

-

384-well white plates.

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Kinase Reaction:

-

To each well of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2.5 µL of a 2X kinase/substrate mixture (containing the appropriate concentration of FAK or PYK2 and poly(Glu,Tyr) substrate in kinase buffer).

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP-Glo™ Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on FAK and PYK2 autophosphorylation in a cellular context.

Materials:

-

Cell line expressing FAK and/or PYK2 (e.g., RAW 264.7 macrophages, A20 B-cells).[2][12]

-

Cell culture medium and supplements.

-

This compound.

-

Stimulant (if required to induce phosphorylation, e.g., LPS, anti-Ig).

-

Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

-

Protease inhibitor cocktail.

-

RIPA Lysis Buffer.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies:

-

Phospho-FAK (Y397)

-

Total FAK

-

Phospho-PYK2 (Y402)

-

Total PYK2

-

Loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Starve cells in serum-free medium for 2-4 hours before treatment.

-

Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours.[12]

-

If necessary, stimulate the cells with an appropriate agonist for a predetermined time to induce FAK/PYK2 phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (phospho-specific and total protein) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and the loading control.

Conclusion

This compound is a well-characterized dual inhibitor of FAK and PYK2, demonstrating potent activity in both biochemical and cellular assays. Its ATP-competitive mechanism of action and well-defined binding mode make it an invaluable research tool for elucidating the complex roles of FAK and PYK2 in health and disease. The experimental protocols provided herein offer a robust framework for researchers to investigate the effects of this compound on FAK/PYK2 signaling and its downstream cellular consequences.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Pyk2 FERM domain: a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. PYK2 Kinase Enzyme System [worldwide.promega.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com.cn [promega.com.cn]

- 12. researchgate.net [researchgate.net]

The Role of PF-431396 in Focal Adhesion Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-431396 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). These non-receptor tyrosine kinases are critical mediators in focal adhesion signaling, playing pivotal roles in cell adhesion, migration, proliferation, and survival. By competitively binding to the ATP-binding pocket of FAK and PYK2, this compound effectively blocks their catalytic activity, leading to the inhibition of autophosphorylation and the subsequent downstream signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on focal adhesion signaling, and detailed protocols for key experiments utilized to characterize its activity.

Introduction to Focal Adhesion Signaling and the Role of FAK and PYK2

Focal adhesions are complex, dynamic structures that mediate the interaction between the cell and the extracellular matrix (ECM). These interactions are crucial for a multitude of cellular processes, including cell motility, proliferation, differentiation, and survival. At the heart of the signaling network originating from focal adhesions are Focal Adhesion Kinase (FAK) and its closely related homolog, Proline-rich Tyrosine Kinase 2 (PYK2).

Upon integrin clustering, induced by cell binding to the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src leads to the phosphorylation of other tyrosine residues on FAK, fully activating the kinase and initiating a cascade of downstream signaling events. Key downstream pathways include the MAPK/ERK pathway, which regulates cell proliferation and survival, and the PI3K/Akt pathway, a critical regulator of cell growth and apoptosis.

PYK2 shares structural and functional similarities with FAK and is also activated by integrin-mediated signaling. However, its activation can also be triggered by various other stimuli, including G-protein coupled receptor (GPCR) agonists and changes in intracellular calcium concentration. PYK2 plays a significant role in processes such as cell migration, ion channel regulation, and inflammatory responses.

Given their central role in promoting cell survival, proliferation, and motility, both FAK and PYK2 are frequently overexpressed and/or hyperactivated in various cancers, contributing to tumor progression and metastasis. This has made them attractive targets for the development of novel anti-cancer therapeutics.

This compound: A Dual Inhibitor of FAK and PYK2

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of both FAK and PYK2.[1] By occupying the ATP-binding site, this compound prevents the transfer of phosphate groups to tyrosine residues, thereby inhibiting the autophosphorylation and activation of these kinases.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against FAK and PYK2 has been determined in various biochemical and cell-based assays.

| Parameter | FAK | PYK2 | Reference |

| IC50 (Enzymatic Assay) | 2 nM | 11 nM | [1] |

| IC50 (Cell-based Autophosphorylation Assay) | 27 nM | 19 nM | [2] |

Table 1: Inhibitory potency of this compound against FAK and PYK2.

Signaling Pathways Modulated by this compound

The inhibition of FAK and PYK2 by this compound leads to the modulation of several critical downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in focal adhesion signaling.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of FAK and PYK2.

Materials:

-

Recombinant human FAK or PYK2 kinase domain

-

Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

Streptavidin-coated plates

-

Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a streptavidin-coated microplate, add the biotinylated peptide substrate.

-

Add the recombinant FAK or PYK2 kinase to the wells.

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Wash the plate to remove unbound reagents.

-

Add the phosphotyrosine-specific antibody and incubate.

-

Wash the plate again.

-

Add the detection reagent and measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of FAK/PYK2 Phosphorylation

This method is used to assess the inhibitory effect of this compound on the autophosphorylation of FAK and PYK2 in a cellular context.

Materials:

-

Cell line of interest (e.g., A20 B-lymphoma cells, RAW 264.7 macrophages)[1][3]

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-PYK2 (Y402), anti-total PYK2, anti-phospho-paxillin, anti-total paxillin

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 0.15, 1, 2.5, 5, 10 µM) for a specific duration (e.g., 45 minutes to 6 hours).[1][3]

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the migratory and invasive capabilities of cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium with and without serum (or a specific chemoattractant)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

Materials:

-

6-well or 12-well plates

-

Pipette tip (e.g., 200 µL)

-

Cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Seed cells in plates and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., every 12 or 24 hours).

-

Measure the width of the wound at different points and calculate the rate of wound closure.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cells

-

This compound formulated for oral administration

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 10 or 30 mg/kg, once daily).[1]

-

Administer vehicle to the control group.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a valuable research tool for elucidating the complex roles of FAK and PYK2 in focal adhesion signaling. Its potent and dual inhibitory activity allows for the effective interrogation of these pathways in various cellular and in vivo models. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of inhibiting FAK and PYK2, contributing to a deeper understanding of their functions in both normal physiology and disease states such as cancer. This knowledge is crucial for the continued development of targeted therapies aimed at disrupting the signaling networks that drive cancer progression.

References

An In-Depth Technical Guide to the Inhibition of Proline-Rich Tyrosine Kinase 2 by PF-431396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-431396, a potent dual inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2) and Focal Adhesion Kinase (FAK). This document outlines the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways, serving as a critical resource for researchers in oncology, inflammation, and bone metabolism.

Core Concepts: Mechanism of Action

This compound is an orally active, ATP-competitive inhibitor that targets the kinase domains of both PYK2 and FAK.[1] By binding to the ATP-binding site, this compound blocks the autophosphorylation and subsequent activation of these kinases.[1][2] This inhibition disrupts downstream signaling cascades involved in cell migration, proliferation, survival, and adhesion.[1] Specifically, this compound has been shown to prevent the phosphorylation of PYK2 at its tyrosine 402 (Y402) active site, a critical step in its activation.[2] The trifluoromethylpyrimidine core of this compound occupies the adenine pocket of the kinase, contributing to its inhibitory activity.[3]

Quantitative Data Presentation

The inhibitory activity of this compound against PYK2 and FAK, as well as its effects on other kinases, has been quantified across various studies. The following tables summarize these key metrics.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Other Metrics |

| PYK2 | 11[4][5][6][7] | Not Reported | |

| FAK | 2[4][5][6][7] | Not Reported | |

| BRD4 | 445[4] | ||

| JAK3 | >90% inhibition at 1 µM[3] | Not Reported | |

| TrkA | >90% inhibition at 1 µM[3] | Not Reported | |

| Aur2 | >90% inhibition at 1 µM[3] | Not Reported |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration Range | Effect |

| A20 B-lymphoma cells | Inhibition of LFA-1-induced phosphorylation | 0.15, 1, 2.5, 5 µM | Inhibition of Pyk2 and FAK phosphorylation[4] |

| Human Mesenchymal Stem Cells (hMSCs) | Alkaline Phosphatase Activity | Not specified | Modest increase when dosed on days 4-7[3] |

| RAW 264.7 Macrophages | Inhibition of AIEC-induced Pyk2 phosphorylation | 1, 5, 10 µM | Significant reduction in pPyk2 (Y402) levels[2] |

| RAW 264.7 Macrophages | Inhibition of AIEC intracellular replication | 10 µM | Significant decrease in cells with high bacterial burden[2] |

Table 3: In Vivo Activity of this compound

| Animal Model | Dosage | Administration | Outcome |

| Ovariectomized (OVX) Sprague-Dawley rats | 10 or 30 mg/kg | Oral gavage, 28 consecutive days | Prevented OVX-induced bone loss and stimulated bone formation[4][6] |

Signaling Pathways

PYK2 is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from various extracellular stimuli, including growth factors, cytokines, and changes in intracellular calcium levels.[8][9] Its activation leads to the recruitment and phosphorylation of numerous downstream effectors, influencing multiple signaling pathways.

// Nodes extracellular [label="Extracellular Signals\n(Stress, Cytokines, Ca2+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; gpcrs [label="GPCRs", fillcolor="#F1F3F4", fontcolor="#202124"]; PYK2 [label="PYK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PF431396 [label="this compound", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pY402 [label="p-PYK2 (Y402)\n(Autophosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src Family\nKinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; pY579_580 [label="p-PYK2 (Y579/580)", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream\nEffectors\n(p130Cas, Grb2)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; cellular_responses [label="Cellular Responses\n(Migration, Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges extracellular -> PYK2 [color="#5F6368"]; integrins -> PYK2 [color="#5F6368"]; gpcrs -> PYK2 [color="#5F6368"]; PYK2 -> pY402 [label="Activation", color="#5F6368"]; PF431396 -> PYK2 [label="Inhibition", arrowhead=tee, color="#4285F4"]; pY402 -> Src [label="Recruitment", color="#5F6368"]; Src -> pY579_580 [label="Phosphorylation", color="#5F6368"]; pY579_580 -> downstream [color="#5F6368"]; downstream -> MAPK [color="#5F6368"]; downstream -> PI3K_AKT [color="#5F6368"]; MAPK -> cellular_responses [color="#5F6368"]; PI3K_AKT -> cellular_responses [color="#5F6368"]; } end_dot Caption: PYK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 values of this compound against PYK2 and FAK.

-

Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

-

Materials:

-

Recombinant human PYK2 and FAK enzymes.

-

ATP.

-

Specific peptide substrate.

-

This compound.

-

Assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and this compound dilution or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method and a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

2. Cellular Phosphorylation Assay (Western Blot)

-

Objective: To assess the effect of this compound on the phosphorylation of PYK2 in a cellular context.

-

Principle: Western blotting is used to detect the levels of total and phosphorylated PYK2 in cell lysates following treatment with the inhibitor.

-

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages).[2]

-

Cell culture medium and supplements.

-

Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages).[2]

-

This compound.

-

Lysis buffer.

-

Primary antibodies: anti-pPYK2 (Y402) and anti-total PYK2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells at a suitable density and allow them to adhere.[2]

-

If necessary, activate the cells with a stimulant (e.g., 1 µg/ml LPS for 12 hours).[2]

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).[2]

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated to total PYK2.

-

// Nodes start [label="Start: Cell Culture\n(e.g., RAW 264.7)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="Cell Activation\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(Varying Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; infection [label="Infection (Optional)\n(e.g., AIEC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis and\nProtein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; western_blot [label="Western Blot Analysis\n(pPYK2 / Total PYK2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_cytometry [label="Imaging Flow Cytometry\n(Intracellular Replication)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> activation; activation -> treatment; treatment -> infection; infection -> lysis; lysis -> western_blot; infection -> flow_cytometry; western_blot -> data_analysis; flow_cytometry -> data_analysis; } end_dot Caption: General Experimental Workflow for Evaluating this compound in a Cellular Context.

3. In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

-

Objective: To evaluate the efficacy of this compound in preventing bone loss in a model of estrogen deficiency.[4]

-

Principle: Ovariectomy in rats leads to estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. The effect of the compound on bone mineral density and bone formation markers is assessed.

-

Materials:

-

Procedure:

-

Perform ovariectomy or sham surgery on the rats.

-

Allow a recovery period.

-

Randomly assign OVX rats to treatment groups: vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).[4]

-

Administer the treatment daily via oral gavage for a set period (e.g., 28 consecutive days).[4]

-

At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., femurs, tibias).

-

Analyze bone microarchitecture and bone mineral density using micro-CT.

-

Perform histomorphometric analysis to assess bone formation and resorption parameters.

-

Statistically compare the results from the treatment groups to the vehicle and sham control groups.

-

Conclusion

This compound is a well-characterized dual inhibitor of PYK2 and FAK with potent activity in both in vitro and in vivo models. Its ability to modulate key signaling pathways involved in cell growth, adhesion, and bone metabolism makes it a valuable tool for research in various therapeutic areas. The data and protocols presented in this guide offer a solid foundation for further investigation and development of PYK2/FAK-targeted therapies.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound hydrate inhibition of kinase phosphorylation during adherent-invasive Escherichia coli infection inhibits intra-macrophage replication and inflammatory cytokine release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PF 431396 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Activation of Pyk2 by stress signals and coupling with JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]

Investigating the Cellular Effects of PF-431396: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-431396 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates high affinity for Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3][4] These non-receptor tyrosine kinases are critical mediators of signal transduction downstream of integrins and growth factor receptors, playing pivotal roles in cell adhesion, migration, proliferation, and survival.[5][6] Dysregulation of the FAK/PYK2 signaling axis is implicated in the progression of various solid tumors and inflammatory diseases. This technical guide provides a comprehensive overview of the cellular effects of this compound, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling pathways and workflows.

Mechanism of Action and Kinase Selectivity

This compound exerts its biological effects through the competitive inhibition of FAK and PYK2. By binding to the ATP-binding pocket of these kinases, it blocks their catalytic activity, thereby preventing the autophosphorylation and subsequent phosphorylation of downstream substrates.[3]

Table 1: Inhibitory Activity of this compound against Primary Targets

| Target | IC50 (nM) | Binding Affinity (Kd, nM) | Reference(s) |

| Focal Adhesion Kinase (FAK) | 2 | Not Reported | [1][2][4][7] |

| Proline-rich Tyrosine Kinase 2 (PYK2) | 11 | Not Reported | [1][2][4][7] |

| Bromodomain-containing protein 4 (BRD4) | Not Reported | 445 | [2] |

While this compound is a potent dual inhibitor of FAK and PYK2, it also exhibits activity against other kinases at higher concentrations. A kinase selectivity screen revealed that at a concentration of 10 µM, this compound inhibited more than half of the kinases in a diverse panel by over 50%.[1] Notably, greater than 90% inhibition was observed for JAK3, TrkA, and Aurora A (Aur2) at a concentration of 1 µM.[1] This broader selectivity profile should be considered when interpreting experimental results.

Effects on Intracellular Signaling

The inhibition of FAK and PYK2 by this compound leads to a dose-dependent reduction in their phosphorylation, which subsequently impacts downstream signaling pathways crucial for various cellular functions.

Diagram 1: FAK/PYK2 Signaling Pathway Inhibition by this compound

Caption: Inhibition of FAK and PYK2 by this compound.

Table 2: Dose-Dependent Inhibition of PYK2 Phosphorylation and Downstream Effects in RAW 264.7 Macrophages

| This compound Concentration (µM) | Inhibition of pPYK2 (Y402) | Reduction in TNFα Secretion | Reference(s) |

| 1 | Not significant | Not significant | [5][8] |

| 5 | Significant | 15- to 40-fold reduction | [5][8] |

| 10 | Significant | 15- to 40-fold reduction | [5][8] |

Data from adherent-invasive Escherichia coli (AIEC)-infected RAW 264.7 cells.

Studies have also shown that this compound inhibits the phosphorylation of FAK and its downstream targets, Paxillin and Akt.[2][6][9][10]

Cellular Effects of this compound

The modulation of FAK/PYK2 signaling by this compound translates into a range of observable cellular effects, including inhibition of cell proliferation, migration, invasion, and adhesion.

Table 3: Effects of this compound on Cell Proliferation

| Cell Line | Assay | Concentration | Observed Effect | Reference(s) |

| BT-20 (Breast Cancer) | MTT Assay | IC50 = 6.2 µM | Inhibition of cell growth | [2] |

| Glioblastoma Cells | Not Specified | Not Specified | Proliferative arrest | [11][12][13] |

| MV4-11R (Midostaurin-resistant AML) | MTS Assay | Not Specified | Synergistic antiproliferative effect with Midostaurin | [14] |

Table 4: Effects of this compound on Cell Migration and Adhesion

| Cell Line | Assay | Concentration | Observed Effect | Reference(s) |

| A20 (B-cell lymphoma) | Spreading Assay | Not Specified | Blocks B cell spreading | [7] |

| MV4-11R (Midostaurin-resistant AML) | Transwell Migration Assay | 300 nM | Reversion of enhanced migration | [14] |

| MV4-11 (AML) | Adhesion Assay | Dose-dependent | Decreased cell adhesion | [14] |

| Human Aortic Endothelial Cells (HAoECs) | Transmigration Assay | 2.5 µM | Reduced monocyte transmigration | [15] |

Experimental Protocols

Western Blotting for Phospho-FAK/PYK2

This protocol is for the detection of phosphorylated FAK (pFAK Y397) or PYK2 (pPYK2 Y402) in cell lysates following treatment with this compound.

References

- 1. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. PF 431396 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]

- 5. This compound hydrate inhibition of kinase phosphorylation during adherent-invasive Escherichia coli infection inhibits intra-macrophage replication and inflammatory cytokine release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound hydrate inhibition of kinase phosphorylation during adherent-invasive Escherichia coli infection inhibits intra-macrophage replication and inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositori.udl.cat [repositori.udl.cat]

- 12. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protein tyrosine kinase 2b inhibition reverts niche-associated resistance to tyrosine kinase inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Dual-Edged Sword: Unraveling the Effects of PF-431396 on Osteoblast Differentiation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-431396, a potent and orally active small molecule, has garnered significant attention in cellular signaling research as a dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). With IC50 values of 2 nM and 11 nM for FAK and PYK2 respectively, this compound provides a powerful tool to dissect the intricate roles of these non-receptor tyrosine kinases in various biological processes. This technical guide delves into the current understanding of this compound's impact on osteoblast differentiation, a critical process in bone formation and regeneration. We will explore the conflicting roles of FAK and PYK2 in osteogenesis, present available data on the effects of this compound, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.

The Dichotomy of FAK and PYK2 in Osteogenesis

The effect of this compound on osteoblast differentiation is complex, primarily due to its simultaneous inhibition of two kinases that can have opposing roles in bone formation.

Focal Adhesion Kinase (FAK): A Positive Regulator

FAK is a key mediator of integrin signaling and is generally considered a positive regulator of osteoblast differentiation. Its activation by extracellular matrix (ECM) engagement triggers downstream signaling cascades, including the ERK/MAPK pathway, which are crucial for the expression of key osteogenic transcription factors like Runx2. Studies utilizing other FAK inhibitors, such as PF-562,271 and PF-573,228, have demonstrated that the pharmacological blockade of FAK leads to reduced alkaline phosphatase (ALP) expression and impaired mineralization in osteoblasts. This suggests that the FAK-inhibitory activity of this compound could potentially hinder osteoblast differentiation.

Proline-rich Tyrosine Kinase 2 (PYK2): A Potential Negative Regulator

In contrast to FAK, PYK2 has been implicated as a negative regulator of bone formation. Genetic deletion of PYK2 in mice has been shown to increase bone mass, suggesting that its inhibition could be beneficial for osteogenesis. Therefore, the PYK2-inhibitory activity of this compound might promote osteoblast differentiation.

The net effect of this compound on osteoblast differentiation likely depends on the balance between its FAK and PYK2 inhibition in a specific cellular context and experimental conditions.

Data Presentation: Effects of this compound on Osteoblast Differentiation Markers

While extensive quantitative data for this compound's direct effect on osteoblast differentiation is still emerging, some studies provide valuable insights. A study investigating the role of PYK2 in low-intensity pulsed ultrasound (LIPUS)-induced osteoblast differentiation in MC3T3-E1 cells utilized this compound as a PYK2 inhibitor. The findings from this study are summarized below.

| Marker | Cell Line | Treatment | Observation | Reference |

| Runx2 mRNA | MC3T3-E1 | 1 µM this compound + LIPUS | Inhibition of LIPUS-induced upregulation | [1] |

| Osterix mRNA | MC3T3-E1 | 1 µM this compound + LIPUS | Inhibition of LIPUS-induced upregulation | [1] |

| Type I Collagen mRNA | MC3T3-E1 | 1 µM this compound + LIPUS | Inhibition of LIPUS-induced upregulation | [1] |

| Osteocalcin mRNA | MC3T3-E1 | 1 µM this compound + LIPUS | Inhibition of LIPUS-induced upregulation | [1] |

These results suggest that at a concentration of 1 µM, this compound can antagonize the pro-osteogenic effects of an external stimulus like LIPUS, likely through its inhibition of FAK, which is known to be crucial for mechanotransduction. It is important to note that these experiments were conducted in the presence of LIPUS, and the direct effect of this compound on basal osteoblast differentiation requires further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on osteoblast differentiation.

Cell Culture and Osteogenic Differentiation

-

Cell Line: MC3T3-E1 pre-osteoblastic cells are a commonly used and appropriate model.

-

Culture Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Osteogenic Induction Medium (OIM): Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. The final concentration of this compound in the culture medium should be determined based on dose-response experiments, with a starting point of 1 µM as used in the literature[1]. Ensure the final DMSO concentration does not exceed 0.1% and include a vehicle control (DMSO) in all experiments.

Alkaline Phosphatase (ALP) Activity Assay

-

Principle: ALP is an early marker of osteoblast differentiation. Its enzymatic activity can be quantified using a colorimetric assay.

-

Procedure:

-

Seed MC3T3-E1 cells in a 24-well plate and grow to confluence.

-

Induce differentiation with OIM in the presence or absence of this compound at various concentrations.

-

After 7-14 days of culture, wash the cells with PBS.

-

Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction with NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.

-

Alizarin Red S Staining for Mineralization

-

Principle: Alizarin Red S stains calcium deposits, which are a hallmark of late-stage osteoblast differentiation and matrix mineralization.

-

Procedure:

-

Seed MC3T3-E1 cells in a 12-well plate and grow to confluence.

-

Induce differentiation with OIM in the presence or absence of this compound.

-

After 21-28 days, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Wash extensively with deionized water to remove excess stain.

-

Visualize and capture images of the stained mineralized nodules using a microscope.

-

For quantification, destain the wells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Principle: To quantify the mRNA expression levels of key osteogenic marker genes.

-

Procedure:

-

Culture MC3T3-E1 cells in 6-well plates and treat with OIM and this compound as described above for desired time points (e.g., 7, 14, and 21 days).

-

Isolate total RNA using a suitable kit (e.g., TRIzol reagent or column-based kits).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for the following target genes:

-

Runx2 (Runt-related transcription factor 2) - a master regulator of osteoblast differentiation.

-

Alpl (Alkaline phosphatase) - an early osteoblast marker.

-

Bglap (Osteocalcin) - a late osteoblast marker.

-

Sp7 (Osterix) - a key transcription factor for osteoblast differentiation.

-

Col1a1 (Collagen type I alpha 1) - the major protein component of the bone matrix.

-

-

Use a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Mandatory Visualizations

Signaling Pathways

Caption: FAK/PYK2 Signaling in Osteoblasts.

Experimental Workflow

Caption: Osteoblast Differentiation Workflow.

Conclusion

This compound presents a valuable pharmacological tool for investigating the roles of FAK and PYK2 in osteoblast differentiation. The current evidence suggests that its net effect is likely context-dependent, with the potential for both pro- and anti-osteogenic outcomes. The inhibitory action on FAK may dominate, leading to a reduction in osteoblast differentiation, as suggested by studies with other FAK inhibitors and the observed antagonism of LIPUS-induced osteogenesis. However, the concurrent inhibition of PYK2 could counteract this effect to some extent. Further research with comprehensive dose-response studies and detailed time-course analyses is necessary to fully elucidate the impact of this compound on osteoblast function and to determine its potential as a therapeutic agent in bone-related disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers embarking on such investigations.

References

PF-431396: A Technical Guide to its Anti-Inflammatory Mechanisms and Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PF-431396, a selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). It details the compound's mechanism of action in mitigating inflammatory responses, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Executive Summary

Inflammation is a complex biological response implicated in a wide array of pathologies. A key regulator of the cellular processes driving inflammation is Focal Adhesion Kinase (FAK). This compound has emerged as a potent small molecule inhibitor of FAK and the closely related kinase Pyk2, demonstrating significant potential in modulating inflammatory cascades. This guide synthesizes the current understanding of this compound's impact on inflammatory cell behavior, cytokine production, and the underlying signaling networks, offering a valuable resource for the scientific community engaged in inflammation research and drug development.

Core Mechanism of Action: Dual Inhibition of FAK and Pyk2

This compound is an orally active small molecule that demonstrates high affinity and selectivity for the ATP-binding sites of both FAK and Pyk2, with IC50 values of 2 nM and 11 nM, respectively[1]. FAK and Pyk2 are non-receptor tyrosine kinases that play pivotal roles in cellular adhesion, migration, proliferation, and survival[2]. In the context of inflammation, these kinases are crucial for the recruitment and activation of immune cells. By inhibiting FAK and Pyk2, this compound effectively disrupts the signaling cascades that govern the migration of inflammatory cells to sites of inflammation and modulates the production of pro-inflammatory mediators[2][3].

Figure 1: High-level overview of this compound's mechanism of action.

Quantitative Impact on Inflammatory Responses

The anti-inflammatory effects of this compound have been quantified in various preclinical studies. The following tables summarize key findings on its impact on cell adhesion and cytokine secretion.

Table 1: Effect of this compound on Cell Adhesion

| Cell Type | Concentration of this compound | Duration of Treatment | Endpoint Measured | Result |

| MV4-11 (AML cells) | Dose-dependent | 24 hours | Adhesion to fibronectin | Decreased cell adhesion[4] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cell Type | Stimulus | Concentration of this compound | Duration of Treatment | Cytokine Measured | Result |

| RAW 264.7 Macrophages | Adherent-invasive E. coli | 5 µM | 6 hours | TNF-α | Significant reduction in TNF-α release (15- to 40-fold decrease)[5] |

| RAW 264.7 Macrophages | Adherent-invasive E. coli | 10 µM | 6 hours | TNF-α | Significant reduction in TNF-α release (15- to 40-fold decrease)[5] |

Key Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a key assay used to evaluate the effect of this compound on inflammatory cell migration.

In Vitro Neutrophil Migration Assay (Boyden Chamber)

This protocol describes a method to quantify the effect of this compound on the chemotactic migration of neutrophils.

Materials:

-

Human neutrophils isolated from whole blood

-

This compound

-

Chemoattractant (e.g., fMLP or IL-8)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Cell culture medium (e.g., RPMI 1640)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a density gradient centrifugation method.

-

This compound Pre-treatment: Resuspend the isolated neutrophils in culture medium and pre-incubate with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add the pre-treated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.

-

Cell Staining and Quantification:

-

After incubation, remove the membrane.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells in several high-power fields using a light microscope.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

Figure 2: Experimental workflow for the in vitro neutrophil migration assay.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by interrupting key signaling pathways downstream of FAK and Pyk2. The inhibition of these kinases leads to the attenuation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are central to the inflammatory response.

FAK/Pyk2-Mediated Signaling

Upon activation by stimuli such as integrin engagement or cytokine receptor signaling, FAK and Pyk2 undergo autophosphorylation, creating docking sites for various signaling proteins, including Src family kinases. This initiates a cascade of phosphorylation events that activate downstream pathways like MAPK and NF-κB, leading to the expression of pro-inflammatory genes and the promotion of cell migration.

Figure 3: Inhibition of FAK/Pyk2 by this compound disrupts downstream inflammatory signaling.

Conclusion and Future Perspectives

This compound is a potent dual inhibitor of FAK and Pyk2 with demonstrable anti-inflammatory properties. Its ability to modulate key cellular processes such as adhesion and migration, and to suppress the production of pro-inflammatory cytokines, positions it as a compelling candidate for further investigation in the context of inflammatory diseases. The detailed mechanisms and protocols presented in this guide are intended to support and stimulate future research into the therapeutic applications of FAK/Pyk2 inhibition. Further studies are warranted to explore the full potential of this compound in various in vivo models of inflammation and to ultimately translate these promising preclinical findings into clinical benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrate inhibition of kinase phosphorylation during adherent-invasive Escherichia coli infection inhibits intra-macrophage replication and inflammatory cytokine release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein tyrosine kinase 2b inhibition reverts niche-associated resistance to tyrosine kinase inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dual FAK/PYK2 Inhibitor PF-431396: A Technical Guide to its Early Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-431396 is a potent, orally active, and ATP-competitive small molecule inhibitor that has garnered significant interest in early-stage research for its dual specificity against Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). These non-receptor tyrosine kinases are critical mediators in signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Dysregulation of FAK and PYK2 has been implicated in various pathologies, including cancer, inflammatory diseases, and bone disorders, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols from foundational studies.

Core Mechanism of Action

This compound competitively binds to the ATP-binding pocket of FAK and PYK2, thereby blocking their kinase activity. This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397) and PYK2 at tyrosine 402 (Y402), which are crucial steps for their activation and the subsequent recruitment and phosphorylation of downstream signaling molecules. By disrupting these initial activation events, this compound effectively attenuates integrin-mediated signaling and other pathways involving FAK and PYK2.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in multiple enzymatic and cell-based assays. It is important to note that reported IC50 values exhibit some variability across different studies and experimental conditions.

| Target | IC50 (nM) | Assay Type | Reference |

| Focal Adhesion Kinase (FAK) | 2 | Enzymatic Assay | |

| 27 | Enzymatic Assay | ||

| 4 | Cell-based Assay | ||

| Proline-rich Tyrosine Kinase 2 (PYK2) | 11 | Enzymatic Assay | |

| 19 | Enzymatic Assay | ||

| 30 | Enzymatic Assay | ||

| BRD4 | 445 (Kd) | Binding Assay |

Signaling Pathway Inhibition

This compound disrupts the canonical FAK/PYK2 signaling cascade, which plays a central role in mediating signals from the extracellular matrix (ECM) through integrin receptors to regulate various cellular functions.

Caption: this compound inhibits FAK and PYK2 autophosphorylation.

Key Preclinical Research Applications and Protocols

Inhibition of Cancer Cell Migration and Invasion

Early research demonstrated that this compound can reduce cancer cell migration, invasion, and proliferation by inhibiting FAK and PYK2 phosphorylation. These studies highlight its potential as an anti-metastatic agent.

Experimental Protocol: Transwell Migration Assay

-

Cell Preparation: Culture cancer cells (e.g., MV4-11) to sub-confluency. Serum-starve the cells for 12-24 hours prior to the assay.

-

Assay Setup:

-

Use transwell inserts with an 8 µm pore size membrane.

-

Add serum-free media containing this compound at desired concentrations (e.g., 0.1 µM to 10 µM) to the upper chamber with the serum-starved cells.

-

Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).

-

Cell Staining and Quantification:

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Caption: Workflow for a transwell cell migration assay.

Regulation of Bone Formation

This compound has been investigated for its role in bone metabolism. By inhibiting PYK2, which acts as a negative regulator of osteogenesis, this compound was shown to promote osteoblast recruitment and activity, leading to increased bone formation in preclinical models of osteoporosis.

Experimental Protocol: In Vivo Ovariectomized (OVX) Rat Model

-

Animal Model: Use adult female Sprague-Dawley rats. Perform ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

-

Drug Administration: Following a recovery period, administer this compound orally via gavage at doses of 10 or 30 mg/kg daily for a period of 28 consecutive days.

-

Bone Analysis: At the end of the treatment period, euthanize the animals and collect femurs or tibias for analysis.

-

Bone Mineral Density (BMD): Measure BMD using dual-energy X-ray absorptiometry (DEXA).

-

Histomorphometry: Process bone samples for histological sectioning and staining (e.g., H&E, von Kossa) to quantify parameters of bone formation and resorption, such as osteoblast and osteoclast numbers, and bone formation rate.

-

Modulation of Inflammatory Responses

This compound has been shown to modulate inflammatory responses in various contexts. For instance, it can suppress IgE-mediated mast cell activation and allergic inflammation. Additionally, it has been studied for its ability to inhibit intracellular bacterial replication within macrophages and the subsequent release of pro-inflammatory cytokines like TNFα.

Experimental Protocol: Macrophage Infection and Cytokine Release Assay

-

Cell Culture and Activation: Plate RAW 264.7 macrophages at a density of 2x10^5 cells/well in a 24-well plate. Activate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 12 hours prior to infection.

-

Inhibitor Treatment: Treat the activated macrophages with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour before infection.

-

Bacterial Infection: Infect the cells with adherent-invasive E. coli (AIEC) at a multiplicity of infection (MOI) of 100.

-

Incubation and Analysis:

-

Incubate for specified time points (e.g., 6, 12, 24 hours).

-

Intracellular Bacterial Load: Lyse the macrophages at each time point and perform serial dilutions of the lysate for colony-forming unit (CFU) counting on agar plates.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted TNFα using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Caption: Workflow for macrophage infection and cytokine analysis.

Conclusion

This compound has proven to be a valuable research tool for elucidating the roles of FAK and PYK2 in a range of biological processes. Its ability to potently inhibit these kinases has facilitated preclinical investigations into cancer metastasis, bone formation, and inflammatory signaling. The experimental frameworks detailed in this guide provide a foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the FAK/PYK2 axis. While this compound itself exhibits some off-target effects, the structural and functional insights gained from its use have paved the way for the development of more selective inhibitors.

Methodological & Application

Application Notes and Protocols for PF-431396 in in vitro Cell-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-431396 is a potent, orally active, and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1] These non-receptor tyrosine kinases are critical mediators of signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[2] Dysregulation of FAK and PYK2 has been implicated in various pathologies, including cancer metastasis and inflammatory diseases. This compound competitively binds to the ATP-binding sites of FAK and PYK2, effectively blocking their kinase activity and downstream signaling events.[2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Target | IC50 | Assay Type |

| FAK | 2 nM[1][3] | Enzymatic Assay |

| PYK2 | 11 nM[1][3] | Enzymatic Assay |

| Binding Affinity | Kd | Target |

| This compound | 445 nM[1] | BRD4 |

FAK/PYK2 Signaling Pathway

The following diagram illustrates the signaling pathway involving FAK and PYK2 and the point of inhibition by this compound.

Caption: FAK/PYK2 signaling cascade and inhibition by this compound.

Experimental Protocols

FAK/PYK2 Phosphorylation Assay (Western Blot)

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of FAK and PYK2 in a cellular context.

Workflow Diagram:

Caption: Western Blot workflow for FAK/PYK2 phosphorylation.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages)

-

Complete culture medium

-

This compound

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-PYK2 (Tyr402), anti-PYK2, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2x10^5 cells per well and incubate for 6 hours to allow for adherence.[4]

-

Cell Treatment:

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.[2]

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

Workflow Diagram:

Caption: Wound healing assay workflow.

Materials:

-

Cell line of interest

-

Culture plates (e.g., 24-well plates)

-

Sterile pipette tips (e.g., p200)

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Creating the Wound: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.[3]

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Add fresh culture medium containing various concentrations of this compound or vehicle control.

-

Imaging: Immediately capture images of the scratch at designated locations for each well (T=0).

-

Incubation and Monitoring: Incubate the plate under standard conditions and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through a layer of extracellular matrix, a key step in metastasis, and the inhibitory effect of this compound.

Workflow Diagram:

Caption: Transwell invasion assay workflow.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

Cell line of interest

-

Serum-free culture medium

-

Culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., 70% ethanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Coating the Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification.[5]

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed 2.5 - 5 x 10^4 cells in 100 µL into the upper chamber of the coated inserts.[5]

-

Chemoattraction: Add 600 µL of medium containing 10% FBS to the lower chamber.[5]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.[5]

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.[5]

-

Fixation and Staining:

-

Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope and count the number of invaded cells in several random fields.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures cell viability as an indicator of cell proliferation and cytotoxicity, to assess the effect of this compound.

Workflow Diagram:

Caption: MTT cell viability assay workflow.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell densities, incubation times, and reagent concentrations.

References

Application Notes and Protocols for PF-431396 Western Blot Analysis of pFAK and pPYK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of PF-431396, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), in western blot applications to assess the phosphorylation status of FAK at tyrosine 397 (pFAK Tyr397) and PYK2 at tyrosine 402 (pPYK2 Tyr402). The provided methodologies and data will enable researchers to effectively utilize this compound as a tool to investigate the FAK/PYK2 signaling pathway and to characterize its inhibition.

Introduction

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell adhesion, migration, proliferation, and survival. Their dysregulation is implicated in numerous diseases, particularly cancer. This compound is a small molecule inhibitor that targets the ATP-binding pocket of both FAK and PYK2, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1] Western blotting is a key technique to measure the extent of FAK and PYK2 phosphorylation and to determine the efficacy of inhibitors like this compound.

Signaling Pathway and Inhibition

Integrin activation and other stimuli lead to the autophosphorylation of FAK at Tyr397 and PYK2 at Tyr402. These phosphorylation events create docking sites for SH2 domain-containing proteins, such as Src family kinases, which further phosphorylate and activate FAK and PYK2, leading to the activation of downstream pathways like PI3K/Akt and MAPK/ERK. This compound competitively binds to the ATP-binding sites of FAK and PYK2, inhibiting their kinase activity and preventing these critical phosphorylation events.

Quantitative Data Summary